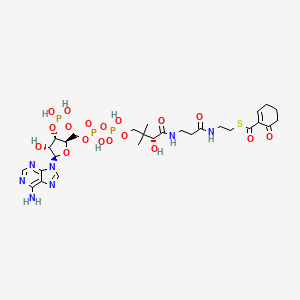
6-oxocyclohex-1-ene-1-carbonyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxocyclohex-1-ene-1-carbonyl-CoA is a 3-oxoacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 6-oxocyclohex-1-ene-1-carboxylic acid. It derives from a coenzyme A. It is a conjugate acid of a 6-oxocyclohex-1-ene-1-carbonyl-CoA(4-).
Aplicaciones Científicas De Investigación
Enzymatic Functions in Bacterial Metabolism
6-Oxocyclohex-1-ene-1-carbonyl-CoA is involved in the anaerobic bacterial metabolism of aromatic compounds. This compound plays a key role in the benzoyl-CoA degradation pathway, particularly in the denitrifying bacterium Thauera aromatica. It is formed during the metabolism of various aromatic substrates and is an intermediate in the conversion to noncyclic products such as 3-hydroxypimelyl-CoA. Enzymes like 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase are crucial for this process (Laempe et al., 1999).
Aromatic Compound Degradation in Anaerobes
Aromatic compound degradation in obligately anaerobic bacteria is characterized by the channeling of substrates into the benzoyl-coenzyme A (CoA) degradation pathway. The 6-Oxocyclohex-1-ene-1-carbonyl-CoA plays a vital role in this pathway. The dearomatization and cleavage of the aromatic ring into an aliphatic thiol ester are important steps in this pathway. Genes like bamA(Geo) and bamA(Syn) have been identified in obligately anaerobic bacteria, coding for 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolases, indicating the enzyme's crucial role in anaerobic aromatic compound metabolism (Kuntze et al., 2008).
Biomarker for Anaerobic Degradation of Aromatic Compounds
The bamA gene, encoding 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, serves as a functional biomarker for the detection of anaerobic degradation of aromatic compounds. This has been particularly observed in mesophilic petroleum reservoirs, indicating the enzyme's role in biodegradation processes related to the petroleum industry (Ruan et al., 2016).
Propiedades
Nombre del producto |
6-oxocyclohex-1-ene-1-carbonyl-CoA |
|---|---|
Fórmula molecular |
C28H42N7O18P3S |
Peso molecular |
889.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-oxocyclohexene-1-carbothioate |
InChI |
InChI=1S/C28H42N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h5,13-14,17,20-22,26,38-39H,3-4,6-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |
Clave InChI |
QFOMSXVUILWRSA-TYHXJLICSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4=O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4=O)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



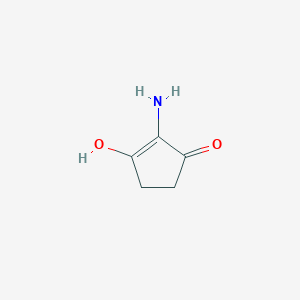
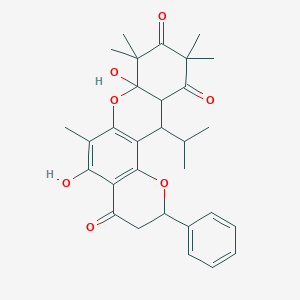

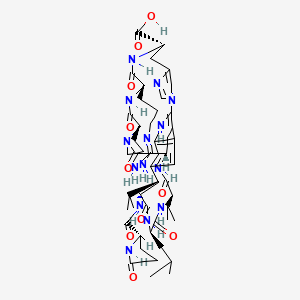


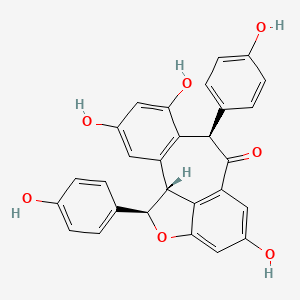
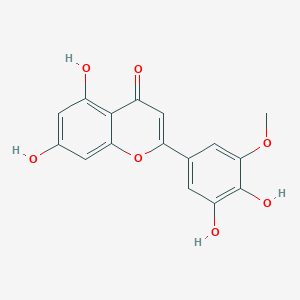
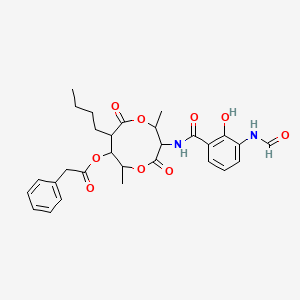
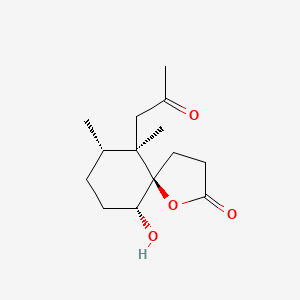

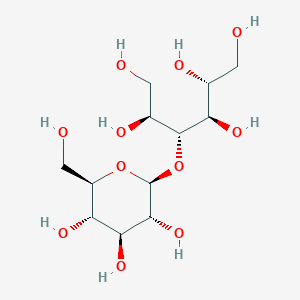
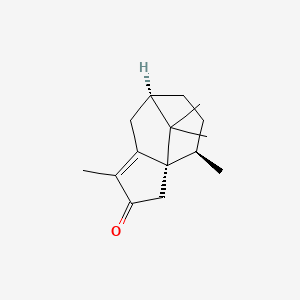
![Butyl 2-[2-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoate](/img/structure/B1251854.png)